molecular formula C20H17BrN2O3S B2727160 3-(4-bromophenyl)-5-(furan-2-yl)-1-tosyl-4,5-dihydro-1H-pyrazole CAS No. 391890-06-5

3-(4-bromophenyl)-5-(furan-2-yl)-1-tosyl-4,5-dihydro-1H-pyrazole

Katalognummer: B2727160
CAS-Nummer: 391890-06-5
Molekulargewicht: 445.33
InChI-Schlüssel: FRNKPAOIASUPOF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Bromophenyl)-5-(furan-2-yl)-1-tosyl-4,5-dihydro-1H-pyrazole is a pyrazoline derivative characterized by a dihydropyrazole core substituted with a 4-bromophenyl group at position 3, a furan-2-yl moiety at position 5, and a tosyl (p-toluenesulfonyl) group at position 1. This compound belongs to a class of heterocyclic molecules widely studied for their structural diversity and biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . Its synthesis typically involves cyclocondensation of chalcone derivatives with hydrazine hydrate or substituted hydrazines, followed by functionalization of the pyrazoline core .

Eigenschaften

IUPAC Name

5-(4-bromophenyl)-3-(furan-2-yl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN2O3S/c1-14-4-10-17(11-5-14)27(24,25)23-19(20-3-2-12-26-20)13-18(22-23)15-6-8-16(21)9-7-15/h2-12,19H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRNKPAOIASUPOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC=C(C=C3)Br)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-5-(furan-2-yl)-1-tosyl-4,5-dihydro-1H-pyrazole typically involves a multi-step process. One common method starts with the reaction of 4-bromobenzaldehyde with furan-2-carbaldehyde in the presence of a base to form a chalcone intermediate. This intermediate is then subjected to cyclization with hydrazine hydrate to yield the pyrazole core. Finally, the tosylation of the pyrazole nitrogen is achieved using p-toluenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-bromophenyl)-5-(furan-2-yl)-1-tosyl-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon and hydrogen gas.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Palladium on carbon (Pd/C) and hydrogen gas (H2).

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Furanone derivatives.

    Reduction: Phenyl-substituted pyrazole.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

The synthesis of 3-(4-bromophenyl)-5-(furan-2-yl)-1-tosyl-4,5-dihydro-1H-pyrazole involves several steps that typically include the reaction of furan derivatives with bromophenyl derivatives under specific conditions. The compound has been characterized using various techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : This technique provides insights into the molecular structure and confirms the presence of specific functional groups.
  • Infrared (IR) Spectroscopy : IR spectra reveal characteristic absorption bands that correspond to different molecular vibrations.
  • X-ray Crystallography : This method helps in determining the precise arrangement of atoms in the crystal structure, providing valuable information on molecular geometry and interactions .

Biological Activities

The compound exhibits a range of biological activities, making it a candidate for further pharmacological studies. Some notable applications include:

Antimicrobial Activity

Research has indicated that derivatives of pyrazoles, including 3-(4-bromophenyl)-5-(furan-2-yl)-1-tosyl-4,5-dihydro-1H-pyrazole, possess antimicrobial properties. For instance, compounds structurally related to this pyrazole have shown effectiveness against various bacterial strains and fungi .

Antiviral Properties

Studies have reported that certain derivatives can inhibit viral replication. Specifically, compounds similar to 3-(4-bromophenyl)-5-(furan-2-yl)-1-tosyl-4,5-dihydro-1H-pyrazole have demonstrated promising activity against viruses such as H5N1 avian influenza .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been explored extensively. The presence of specific substituents on the pyrazole ring can enhance its ability to modulate inflammatory pathways .

Case Study 1: Antimicrobial Screening

A study involving the synthesis of various pyrazole derivatives, including those based on the target compound, revealed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The synthesized compounds were tested for their Minimum Inhibitory Concentration (MIC), showing that certain derivatives had lower MIC values compared to standard antibiotics .

Case Study 2: Antiviral Activity Against H5N1

In a controlled laboratory setting, a derivative similar to 3-(4-bromophenyl)-5-(furan-2-yl)-1-tosyl-4,5-dihydro-1H-pyrazole was evaluated for its antiviral activity against H5N1 virus. The results indicated a notable reduction in viral load in treated samples compared to untreated controls, suggesting potential therapeutic applications in antiviral drug development .

Wirkmechanismus

The mechanism of action of 3-(4-bromophenyl)-5-(furan-2-yl)-1-tosyl-4,5-dihydro-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved would depend on the specific biological context and the target molecules.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Crystallographic Comparisons

Halogen-Substituted Analogues

Compounds 4 and 5 from –3 are isostructural pyrazoline derivatives with a 4-chlorophenyl (4) or 4-fluorophenyl (5) group at position 4, a triazolyl substituent at position 3, and a thiazole ring at position 2. Despite differences in halogen substituents (Cl vs. Br), their crystal structures (triclinic, P 1̄ symmetry) are nearly identical, with minor adjustments in crystal packing due to halogen size and polarizability . Key differences include:

  • Bond lengths : C–Br (1.89 Å) in the target compound vs. C–Cl (1.76 Å) in Compound 3.
  • Intermolecular interactions : Bromine’s larger atomic radius enhances halogen bonding in the target compound compared to weaker Cl···π interactions in Compound 4 .
Tosyl vs. Other Sulfonyl Groups

The tosyl group in the target compound differs from methylsulfonyl or carbamothioyl substituents in analogues like 2i () and 1 ().

Physicochemical Properties

Table 1: Melting Points and Spectral Data
Compound Name Substituents (Positions 3, 5, 1) Melting Point (°C) IR ν(C=N) (cm⁻¹) Reference
Target Compound 4-Bromophenyl, Furan-2-yl, Tosyl Not reported ~1605 (estimated) -
4-(4-Chlorophenyl)-2-(thiazole) (4) 4-Chlorophenyl, Triazolyl, Thiazole Not reported 1583–1487
2i () 4-Bromophenyl, 4-Chlorophenyl, SO₂CH₃ 204 1583
3b () 4-Bromophenyl, Furan-2-yl, 4-MeOPh 138–140 1605
  • The target compound’s IR spectrum is expected to show a C=N stretch near 1605 cm⁻¹, consistent with pyrazoline derivatives .
  • Tosyl’s electron-withdrawing nature may lower solubility in polar solvents compared to methylsulfonyl analogues .
Anti-Inflammatory Activity
  • Compound 7 (): A 4-aminophenyl-substituted pyrazoline exhibited an IC₅₀ of 419.05 µg/mL against protein denaturation, surpassing diclofenac sodium .
  • Target Compound : The tosyl group may reduce anti-inflammatory efficacy due to steric hindrance at enzyme binding sites, though this requires experimental validation.
Antimicrobial Activity
  • Compound 4 (): A bromophenyl-furan-pyrazoline hybrid showed broad-spectrum activity against Klebsiella pneumoniae and Candida albicans .
  • Compound 5 (): Methylsulfonyl-substituted derivatives demonstrated moderate antibacterial activity, suggesting sulfonyl groups enhance membrane penetration .

Structure-Activity Relationship (SAR) Insights

Sulfonyl Groups : Tosyl’s aromatic ring may improve metabolic stability but reduce solubility compared to aliphatic sulfonates .

Furan vs. Thiazole : Furan-2-yl at position 5 contributes to π-π stacking interactions, while thiazole-containing analogues (–3) show enhanced planarity for crystal packing .

Biologische Aktivität

3-(4-bromophenyl)-5-(furan-2-yl)-1-tosyl-4,5-dihydro-1H-pyrazole is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, focusing on its antitumor, anti-inflammatory, and antibacterial effects, supported by various research findings and case studies.

Chemical Structure

The compound is characterized by the following structural features:

  • Furan ring : Contributes to its biological activity.
  • Bromophenyl group : Enhances lipophilicity and may influence binding interactions.
  • Tosyl group : Provides stability and may facilitate interactions with biological targets.

Antitumor Activity

Recent studies have shown that pyrazole derivatives exhibit significant antitumor properties. The compound under investigation has been tested against various cancer cell lines, demonstrating the following effects:

  • Mechanism of Action : It inhibits key oncogenic pathways, including BRAF(V600E) and EGFR signaling pathways, which are crucial in the proliferation of cancer cells.
  • Case Study : A study involving the compound on breast cancer cell lines revealed a dose-dependent reduction in cell viability, suggesting its potential as a chemotherapeutic agent .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties:

  • Inhibition of Cytokine Production : It significantly reduces the production of pro-inflammatory cytokines like TNF-α and IL-6 in vitro, indicating its potential for treating inflammatory diseases.
  • Case Study : In a model of lipopolysaccharide (LPS)-induced inflammation, the compound effectively inhibited nitric oxide production, showcasing its anti-inflammatory capabilities .

Antibacterial Activity

The antibacterial efficacy of 3-(4-bromophenyl)-5-(furan-2-yl)-1-tosyl-4,5-dihydro-1H-pyrazole has been assessed against various bacterial strains:

  • Mechanism : The compound disrupts bacterial cell membranes, leading to cell lysis.
  • Case Study : In vitro tests demonstrated that it exhibits significant activity against both Gram-positive and Gram-negative bacteria, outperforming some conventional antibiotics .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Key findings include:

Structural FeatureEffect on Activity
Furan ringEnhances antitumor activity
Bromine substitutionIncreases lipophilicity
Tosyl groupStabilizes the molecule

Q & A

Q. What are the optimized synthetic routes for 3-(4-bromophenyl)-5-(furan-2-yl)-1-tosyl-4,5-dihydro-1H-pyrazole?

The compound is typically synthesized via a multi-step approach:

  • Step 1 : Condensation of a substituted chalcone precursor (e.g., 1,3-diaryl-2-propen-1-one) with hydrazine derivatives.
  • Step 2 : Cyclization using reagents like thiosemicarbazide or tosyl chloride to form the pyrazoline core.
  • Step 3 : Functionalization of the pyrazole ring via nucleophilic substitution or coupling reactions. Key parameters include solvent polarity (e.g., ethanol or DMF), reaction temperature (80–120°C), and catalyst selection (e.g., POCl₃ for cyclization). Reported yields range from 72% to 86% depending on substituent reactivity .

Q. How can crystallographic data resolve ambiguities in molecular geometry?

X-ray diffraction (XRD) studies reveal bond lengths, angles, and dihedral angles critical for confirming stereochemistry. For example:

  • The pyrazole ring adopts a half-chair conformation with the 4-bromophenyl and furan groups in equatorial positions.
  • Dihedral angles between the pyrazole and aryl rings range from 3.29° to 74.91°, influencing steric interactions .
  • Intermolecular interactions (e.g., C–H···π, π–π stacking) stabilize crystal packing, as observed in orthorhombic or monoclinic systems .

Q. What spectroscopic methods validate the compound’s purity and structure?

  • ¹H/¹³C NMR : Distinct peaks for tosyl methyl protons (δ 2.3–2.5 ppm) and furan β-protons (δ 6.5–7.2 ppm).
  • IR Spectroscopy : Stretching vibrations for C–Br (550–650 cm⁻¹) and S=O (1150–1250 cm⁻¹) confirm functional groups.
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 450–500) and fragmentation patterns align with theoretical calculations .

Advanced Research Questions

Q. How do substituents influence biological activity, and how can contradictory data be reconciled?

  • Antimicrobial Activity : Electron-withdrawing groups (e.g., Br, F) enhance activity against Gram-positive bacteria (MIC: 2–8 µg/mL), while bulky substituents reduce membrane permeability .
  • Anticancer Activity : Pyrazole derivatives with furan and tosyl groups show moderate cytotoxicity (IC₅₀: 10–50 µM) in breast cancer (MDA-MB-231) via tubulin inhibition. Contradictions arise due to assay variability (e.g., sea urchin embryo vs. MTT assays) .
  • Solution : Standardize assays (e.g., fixed cell lines, identical exposure times) and use computational docking to predict binding affinities to targets like EGFR or σ receptors .

Q. What strategies address low yields in multi-step synthesis?

  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., cyclization at 100°C in 15 min vs. 3 h reflux) .
  • Catalyst Optimization : Use Pd/C or Cu(I)-NHC complexes for Suzuki-Miyaura couplings (yield improvement: 20–30%) .
  • Purification : Gradient column chromatography (hexane/EtOAc) or recrystallization (DMF/ethanol) enhances purity (>95%) .

Q. How can computational methods guide pharmacological evaluation?

  • Molecular Docking : Predict binding to EGFR (PDB: 1M17) or COX-2 (PDB: 5KIR) with AutoDock Vina. For example, furan oxygen forms hydrogen bonds with Lys41 and Thr89 residues .
  • QSAR Modeling : Correlate logP values (2.5–3.8) with cytotoxicity; higher hydrophobicity improves membrane penetration but reduces solubility .
  • ADMET Prediction : Use SwissADME to optimize bioavailability (TPSA < 90 Ų) and minimize hepatotoxicity .

Methodological Tables

Table 1 : Comparison of Synthetic Yields Under Different Conditions

MethodReagents/CatalystsSolventYield (%)Reference
Conventional CyclizationTosyl chloride, EtOHReflux72
Microwave-AssistedPOCl₃, DMF100°C86
Catalytic CouplingPd/C, K₂CO₃DMSO/H₂O78

Table 2 : Biological Activity of Pyrazole Derivatives

SubstituentTargetIC₅₀/EC₅₀Assay TypeReference
4-Bromo, TosylEGFR Kinase12 µMIn vitro kinase
4-Fluoro, ThiazoleTubulin Polymerization8 µMSea urchin embryo
Furan, Methylσ₁ Receptor30 nMRadioligand

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.